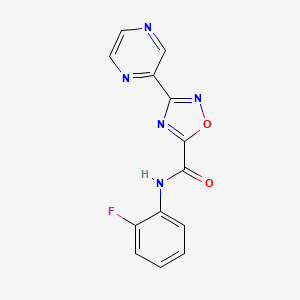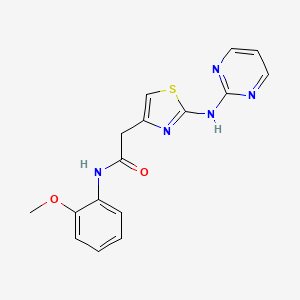
N-(2-methoxyphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-methoxyphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide, also known as MPTA, is a small molecule compound that has been studied for its potential use in various scientific research applications. MPTA is a thiazole-based compound that has been synthesized using a number of different methods, and its mechanism of action and physiological effects have been investigated in several studies.
Applications De Recherche Scientifique
Antimicrobial Agent
The compound has shown promise as an antimicrobial agent. Research indicates that novel pyrimidine derivatives, which include structures similar to our compound of interest, exhibit broad-spectrum antimicrobial activity . These compounds have been tested against various bacterial and fungal strains, showing zones of inhibition that suggest effectiveness in combating microbial infections.
In-Vitro Cytotoxicity
In the realm of cancer research, the compound’s derivatives have been evaluated for their cytotoxic effects on cancerous cells. Specifically, they have been tested against Caco-2 cancerous cell lines, demonstrating the potential to target cancer cells at low concentrations . This suggests a promising avenue for developing new cancer therapies.
Antibacterial and Antifungal Applications
The synthesized pyrimidine derivatives, related to our compound, have been screened for their antibacterial and antifungal activities. They have shown varying degrees of inhibition against pathogens like MRSA (methicillin-resistant Staphylococcus aureus), E. coli, and Klebsiella pneumoniae . This highlights the compound’s potential use in treating infections caused by these resistant strains.
Chemical Synthesis of Derivatives
The compound serves as a precursor for synthesizing a variety of pyrimidine derivatives. These derivatives have been created through different chemical reactions, starting from related compounds, and have shown significant biological activities . This synthetic versatility is crucial for expanding the range of potential pharmaceutical applications.
Material Science
In material science, pyrimidine-modified porous materials have been developed for various applications. For instance, pyrimidine-modified porous In-MOF (Indium Metal-Organic Framework) has shown improved performance and great sorption capacity, which could be beneficial in gas storage and separation processes .
Catalysis
The compound’s derivatives have been explored as catalysts, particularly in reactions involving CO2 and epoxides . This application is significant in the context of environmental chemistry, where efficient catalysts are needed for carbon capture and utilization.
Biological Activity Profiling
The compound and its derivatives can be used for profiling biological activities, such as determining minimum inhibitory concentrations (MIC) and minimum bactericidal/fungicidal concentrations (MBC/MFC) against various pathogens . This is essential for understanding the compound’s efficacy and for guiding dosage levels in therapeutic applications.
Propriétés
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-(pyrimidin-2-ylamino)-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-23-13-6-3-2-5-12(13)20-14(22)9-11-10-24-16(19-11)21-15-17-7-4-8-18-15/h2-8,10H,9H2,1H3,(H,20,22)(H,17,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHZJTKBHRXPNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyphenyl)-2-(2-(pyrimidin-2-ylamino)thiazol-4-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2757887.png)

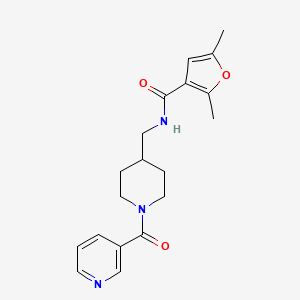
![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-2-benzylsulfanylethanone](/img/structure/B2757890.png)
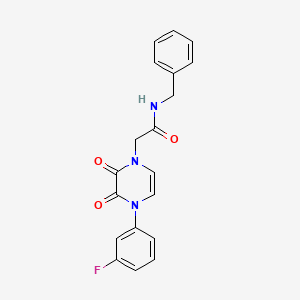
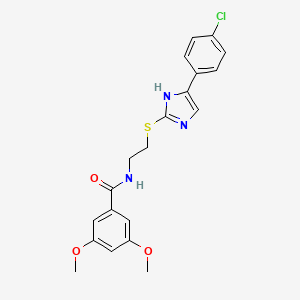
![8-chloro-3,4-dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B2757894.png)
![N,N-dimethyl-2-[(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B2757895.png)

![5-[(4,6-Dimethylpyrimidin-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B2757900.png)
![3-((4-(3-chlorophenyl)-5-((2-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2757902.png)

